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Ac-Leu-Glu-His-Asp-AMC

Cat. No.: B8069961
M. Wt: 825.7 g/mol
InChI Key: UOZNIAKIZDCQSH-NATPOTRJSA-N
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Description

Fundamental Role of Proteases in Cellular Homeostasis and Disease Pathogenesis

Proteases are essential for maintaining cellular health, or homeostasis, by regulating a vast array of physiological processes. preprints.orgnumberanalytics.com These enzymes are involved in protein turnover, cell growth and differentiation, signal transduction, and immunity. preprints.orgmdpi.com Their functions are tightly controlled; dysregulation can lead to numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. preprints.orgmdpi.comnih.gov

A critical family of proteases is the caspases (cysteine-aspartic proteases), which are central executioners of apoptosis, or programmed cell death. aatbio.comjci.org Caspases are categorized as initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). aatbio.com Initiator caspases are activated by specific cellular signals, and they, in turn, activate the executioner caspases, which dismantle the cell in a controlled manner. nih.gov Caspase-9, specifically, is a key initiator of the intrinsic apoptotic pathway, which is triggered by internal cellular stress. mobitec.comaatbio.com

Mechanistic Principles of Fluorometric Enzyme Assays for Proteolytic Activity

Fluorometric assays provide a highly sensitive method for quantifying enzyme activity. mdpi.com The principle behind substrates like Ac-Leu-Glu-His-Asp-AMC is based on the release of a fluorescent molecule upon enzymatic cleavage. mdpi.comresearchgate.net The substrate consists of a peptide sequence (Leu-Glu-His-Asp) that is specifically recognized by the target protease, linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC). mobitec.comcaymanchem.com

In its uncleaved, peptide-bound state, the AMC molecule's fluorescence is minimal. nih.goviris-biotech.de However, when an active protease, such as caspase-9, recognizes and cleaves the peptide bond after the aspartic acid (Asp) residue, the free AMC molecule is released. caymanchem.comszabo-scandic.comcaymanchem.com This liberated AMC fluoresces strongly upon excitation, and the intensity of this fluorescence is directly proportional to the amount of protease activity. mdpi.comresearchgate.net This allows for continuous, real-time monitoring of the enzymatic reaction. nih.gov

PropertyValueSource
Compound Name This compound mobitec.com
Target Enzyme Caspase-9 mobitec.comaatbio.com
Peptide Sequence Ac-LEHD mobitec.com
Fluorophore 7-amino-4-methylcoumarin (AMC) caymanchem.com
Excitation Wavelength ~340-380 nm mobitec.comcaymanchem.combachem.com
Emission Wavelength ~440-460 nm mobitec.comcaymanchem.combachem.com
Cleavage Mechanism Hydrolysis of the amide bond between Asp and AMC caymanchem.comcaymanchem.com

Evolution and Diversity of Coumarin-based (AMC/MCA, AFC) Fluorogenic Peptide Substrates

Coumarin (B35378) and its derivatives are widely used fluorophores in biological research due to their small size, chemical stability, and useful spectral properties. nih.govaatbio.com 7-amino-4-methylcoumarin (AMC), also known as 7-amino-4-methylcoumaryl-7-amide (MCA), is a foundational blue-emitting fluorophore. fluorofinder.compeptide.co.jp Its fluorescence is pH-independent around physiological pH, making it reliable for biological assays. bachem.com

Over time, other coumarin derivatives have been developed to offer different spectral characteristics. A notable example is 7-amino-4-trifluoromethylcoumarin (AFC). nih.govaatbio.com Compared to AMC, AFC exhibits a red-shift, meaning it has longer excitation and emission wavelengths. nih.govaatbio.com This can be advantageous in experiments where background fluorescence from other biological molecules in the UV range might interfere with AMC's signal. iris-biotech.de The choice between AMC, AFC, and other fluorophores depends on the specific requirements of the assay, such as the presence of interfering compounds and the detection instrumentation available. aatbio.compmarketresearch.com

FluorophoreTypical Excitation Max. (nm)Typical Emission Max. (nm)Key CharacteristicsSource
AMC ~341-360~440-460Classic blue fluorophore; pH-stable at physiological levels. bachem.comfluorofinder.commedchemexpress.com
AFC ~376-400~480-505Red-shifted compared to AMC, reducing interference from UV-absorbing biomolecules. aatbio.comaatbio.comnih.gov

Historical Development of Caspase-Specific Substrates

The development of specific fluorogenic substrates has been crucial to differentiating the functions of the various caspases. Early research identified that caspases have a stringent requirement for an aspartic acid (Asp) residue at the cleavage site (the P1 position). aatbio.comasm.org The specificity for each caspase is largely determined by the three amino acids preceding the Asp (the P4, P3, and P2 positions). jci.org

The journey to identify these specific sequences began with the discovery of the first inflammatory caspase, originally called interleukin-1β converting enzyme (ICE), now known as caspase-1. asm.org Its substrate specificity was determined to be sequences like Tyr-Val-Ala-Asp (YVAD). This led to the creation of the first specific fluorogenic substrate, Ac-YVAD-AMC.

Subsequent research using peptide libraries led to the elucidation of optimal recognition motifs for other caspases. mdpi.com For the executioner caspase-3, the sequence Asp-Glu-Val-Asp (DEVD) was identified as optimal. mdpi.com For the initiator caspase-9, the sequence Leu-Glu-His-Asp (LEHD) was found to be highly selective. aatbio.comumass.edu This discovery was a significant milestone, enabling the development of Ac-LEHD-AMC and Ac-LEHD-AFC, which are now standard tools for specifically measuring caspase-9 activity in apoptosis research and drug discovery. aatbio.comnih.govpnas.org This specificity allows researchers to dissect the hierarchical roles of different caspases within the complex apoptotic signaling cascade. umass.edupnas.org

Compound Name Reference Table

Full NameAbbreviation
Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid α-(4-methylcoumaryl-7-amide)This compound / Ac-LEHD-AMC
7-amino-4-methylcoumarinAMC
7-amino-4-methylcoumaryl-7-amideMCA
7-amino-4-trifluoromethylcoumarinAFC
Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid α-(7-amino-4-trifluoromethylcoumarin)Ac-Leu-Glu-His-Asp-AFC / Ac-LEHD-AFC
Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid α-(4-methylcoumaryl-7-amide)Ac-Tyr-Val-Ala-Asp-AMC / Ac-YVAD-AMC
Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid α-(4-methylcoumaryl-7-amide)Ac-Asp-Glu-Val-Asp-AMC / Ac-DEVD-AMC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42F3N7O13 B8069961 Ac-Leu-Glu-His-Asp-AMC

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N7O11.C2HF3O2/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19;3-2(4,5)1(6)7/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45);(H,6,7)/t22-,23-,24-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNIAKIZDCQSH-NATPOTRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42F3N7O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ac Leu Glu His Asp Amc: a Canonical Fluorogenic Probe for Caspase 9 Activity

Structural Basis for Caspase-9 Recognition and Cleavage Specificity

The specificity of Ac-Leu-Glu-His-Asp-AMC for caspase-9 is rooted in the interaction between the peptide sequence and the active site of the enzyme. Caspases, a family of cysteine-aspartic proteases, exhibit a highly conserved primary specificity for cleaving peptide bonds C-terminal to an aspartic acid (Asp) residue. nih.govaatbio.com This residue is designated as the P1 position in the substrate's peptide chain. The active site of a caspase features a corresponding S1 pocket that is deep and highly basic, formed by conserved arginine residues, which accommodates and stabilizes the acidic P1 Asp residue. nih.gov

Beyond the absolute requirement for Asp at P1, the residues at the P4, P3, and P2 positions provide the basis for differential specificity among the various caspases. For caspase-9, the optimal recognition motif has been identified as Leu-Glu-His-Asp (LEHD). nih.govnih.gov The P4 leucine (B10760876) (Leu), P3 glutamic acid (Glu), and P2 histidine (His) residues of the substrate fit into corresponding S4, S3, and S2 subsites within the catalytic domain of caspase-9. This specific four-amino-acid sequence, LEHD, is the most preferred peptide substrate sequence for caspase-9, making Ac-LEHD-AMC a canonical probe for its activity. nih.gov While the LEHD motif is optimal for caspase-9, some studies have noted that the cleavage motif in native protein substrates can show variations, such as LESD. nih.gov

Biochemical Mechanism of 7-Amino-4-methylcoumarin (B1665955) (AMC) Release upon Proteolysis

This compound is a fluorogenic substrate, meaning it is not fluorescent until acted upon by the target enzyme. The 7-amino-4-methylcoumarin (AMC) group is a fluorescent reporter molecule that is conjugated to the C-terminus of the aspartate residue via an amide bond. In this conjugated state, the fluorescence of the AMC moiety is quenched.

Caspase-9 functions as a cysteine protease, utilizing a catalytic cysteine residue in its active site to perform nucleophilic attack on the peptide bond between the P1 Asp residue and the AMC group. nih.gov This enzymatic reaction hydrolyzes the amide bond, releasing the free AMC molecule. medchemexpress.comcaymanchem.com Once liberated from the quenching effects of the attached peptide, the free AMC exhibits strong fluorescence. This fluorescence can be detected and quantified using a fluorometer, with typical excitation wavelengths in the range of 340-380 nm and emission wavelengths between 440-460 nm. caymanchem.commobitec.com The rate of AMC release is directly proportional to the proteolytic activity of caspase-9, allowing for a sensitive and continuous measurement of the enzyme's function. medchemexpress.com

Discriminative Utility Compared to Other Related Fluorogenic Substrates

The utility of Ac-LEHD-AMC is defined not only by its sensitivity to caspase-9 but also by its ability to discriminate this activity from that of other proteases.

Comparative Analysis with Ac-Leu-Glu-His-Asp-AFC: Fluorophore Differences and Detection Modalities

A related substrate, Ac-Leu-Glu-His-Asp-AFC, utilizes the same LEHD recognition sequence but is conjugated to a different fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). echelon-inc.com The primary difference between AMC and AFC lies in their spectral properties, which affects the instrumentation required for detection. biopioneer.com.tw AFC is excited at a longer wavelength (around 395-400 nm) and emits light at a longer wavelength (around 495-505 nm) compared to AMC. echelon-inc.combiopioneer.com.tw This shift can be advantageous in certain experimental contexts, potentially reducing background fluorescence from cellular components like NADH.

FeatureThis compoundAc-Leu-Glu-His-Asp-AFC
Fluorophore 7-amino-4-methylcoumarin (AMC)7-amino-4-trifluoromethylcoumarin (AFC)
Excitation Wavelength ~340-380 nm caymanchem.commobitec.com~395-400 nm echelon-inc.combiopioneer.com.tw
Emission Wavelength ~440-460 nm caymanchem.commobitec.com~495-505 nm echelon-inc.combiopioneer.com.tw

Distinction from Substrates Targeting Other Initiator Caspases (e.g., Caspase-8) and Effector Caspases (e.g., Caspase-3, Caspase-7)

While caspases share a requirement for Asp at the P1 position, their preferences for the P4-P2 residues allow for the design of relatively specific substrates. The LEHD sequence is distinct from the preferred motifs of other key caspases. nih.gov

Initiator Caspase-8: This caspase, central to the extrinsic apoptosis pathway, preferentially recognizes the sequence Ile-Glu-Thr-Asp (IETD). nih.gov

Effector Caspases-3 and -7: These executioner caspases, which are activated by initiator caspases like caspase-9, show a strong preference for the sequence Asp-Glu-Val-Asp (DEVD). nih.govnih.gov

Other Caspases: Other caspases have their own preferred recognition sequences, such as VEID for caspase-6 and WEHD or YVAD for inflammatory caspases. nih.gov

This sequence selectivity is the basis for developing specific assays to monitor the activity of individual caspases within a complex biological sample. However, it is important to note that some level of cross-reactivity can occur. Studies have shown that a degree of overlapping substrate specificity exists among caspases; for instance, caspase-8 has been observed to cleave the LEHD substrate, although typically less efficiently than its preferred IETD sequence. nih.gov

CaspaseRolePreferred Tetrapeptide Motif
Caspase-9 Initiator (Intrinsic Pathway)Leu-Glu-His-Asp (LEHD) nih.gov
Caspase-8 Initiator (Extrinsic Pathway)Ile-Glu-Thr-Asp (IETD) nih.gov
Caspase-3 Effector/ExecutionerAsp-Glu-Val-Asp (DEVD) nih.govnih.gov
Caspase-7 Effector/ExecutionerAsp-Glu-Val-Asp (DEVD) nih.gov
Caspase-6 Effector/ExecutionerVal-Glu-Ile-Asp (VEID) nih.gov

Advanced Methodologies for Quantifying Caspase 9 Enzymatic Activity Using Ac Leu Glu His Asp Amc

Optimization of In Vitro Enzyme Assay Conditions

Development of Physiologically Relevant Reaction Buffers (pH, Ionic Strength, Reducing Agents)

The enzymatic activity of caspase-9 is highly dependent on the composition of the reaction buffer. Optimization of buffer conditions is critical for obtaining accurate and reproducible measurements. A physiologically relevant buffer should mimic the intracellular environment while maximizing enzyme stability and activity. Key components of a caspase-9 assay buffer include a buffering agent to maintain a stable pH, salts to provide appropriate ionic strength, and a reducing agent to maintain the active-site cysteine in a reduced state.

Commonly used buffering agents include HEPES and MES, typically at a concentration of 20-100 mM, to maintain a pH between 6.5 and 7.4. aatbio.comnih.govbpsbioscience.com The ionic strength is generally modulated with salts such as NaCl. Additionally, detergents like CHAPS may be included to minimize non-specific interactions. aatbio.com A critical component is a reducing agent, most commonly Dithiothreitol (DTT), at a concentration of 5-10 mM, to ensure the catalytic cysteine residue of caspase-9 remains in its active, reduced form. aatbio.comnih.gov Chelating agents like EDTA are also frequently included to prevent inhibition by divalent metal ions. aatbio.com

Table 1: Example Compositions of Caspase-9 Reaction Buffers

Component Concentration Purpose
MES 50 mM Buffering agent (pH 6.5)
PEG 8000 10% Crowding agent
CHAPS 0.1% Detergent
DTT 5 mM Reducing agent
EDTA 1 mM Chelating agent
HEPES 50 mM Buffering agent (pH 7.2)
NaCl 50 mM Ionic strength

Substrate Concentration Titration and Saturation Kinetics

To accurately determine the kinetic parameters of the caspase-9-catalyzed reaction, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), it is essential to perform a substrate concentration titration. This involves measuring the initial reaction velocity at various concentrations of Ac-Leu-Glu-His-Asp-AMC while keeping the enzyme concentration constant.

The substrate is typically prepared as a concentrated stock solution in an organic solvent like DMSO and then diluted in the assay buffer to the desired final concentrations. aatbio.com A typical titration might range from 0 to several hundred micromolar. nih.gov By plotting the initial reaction velocity against the substrate concentration, a saturation curve can be generated. From this data, the K_m and V_max can be determined using non-linear regression analysis, providing insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Preparation and Standardization of Enzyme Sources (e.g., Recombinant Caspase-9, Cell-Free Lysates, Tissue Extracts)

The source of caspase-9 can vary depending on the experimental goals. Common sources include purified recombinant caspase-9, cell-free lysates from cultured cells, and tissue extracts.

Recombinant Caspase-9: Using purified recombinant caspase-9 allows for the study of the enzyme's intrinsic kinetic properties without interference from other cellular components. nih.gov The concentration and purity of the recombinant enzyme should be verified using methods like SDS-PAGE. nih.gov

Cell-Free Lysates: To measure caspase-9 activity in a cellular context, cell lysates are commonly used. Cells are first harvested and then lysed using a chilled lysis buffer, often containing detergents, to release the cytosolic contents. thermofisher.comabcam.com The lysate is then centrifuged to pellet cellular debris, and the resulting supernatant, containing the cytosolic extract, is used for the assay. thermofisher.com

Tissue Extracts: For studies involving specific tissues, extracts can be prepared by homogenizing the tissue in a suitable lysis buffer, followed by centrifugation to clarify the extract.

In all cases, the total protein concentration of the lysate or extract should be determined using a standard protein quantification method, such as a Bradford or BCA assay, to normalize the measured caspase-9 activity. thermofisher.comabcam.com

Quantitative Fluorometric Detection Strategies

Instrumentation: Microplate Readers and Spectrofluorometers for Kinetic and Endpoint Measurements

The fluorescence generated by the release of AMC from this compound is typically measured using either a microplate reader or a spectrofluorometer. aatbio.com

Microplate Readers: These instruments are ideal for high-throughput screening and for performing multiple assays simultaneously in 96-well or 384-well plates. thermofisher.com They can be configured for both kinetic and endpoint measurements. In a kinetic assay, the fluorescence is measured at multiple time points, allowing for the determination of the initial reaction velocity. nih.gov In an endpoint assay, the reaction is stopped after a fixed time, and a single fluorescence measurement is taken.

Spectrofluorometers: While generally having a lower throughput than microplate readers, spectrofluorometers offer greater sensitivity and spectral resolution. They are particularly useful for detailed kinetic studies and for optimizing the excitation and emission wavelengths.

For both types of instruments, it is important to optimize settings such as gain or sensitivity to ensure the signal is within the linear range of detection without saturating the detector. bmglabtech.combmglabtech.com

Selection of Optimal Excitation and Emission Wavelengths for AMC Fluorescence

The fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) has a distinct excitation and emission spectrum. To achieve maximum sensitivity and minimize background fluorescence, it is crucial to use the optimal excitation and emission wavelengths for detection. The excitation maximum for AMC is typically in the range of 340-365 nm, and the emission maximum is in the range of 440-460 nm. caymanchem.comcaymanchem.comfluorofinder.com

Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

Parameter Wavelength Range (nm)
Excitation Maximum (λ_ex) 341 - 365

It is recommended to experimentally verify the optimal wavelengths using the specific instrument and buffer conditions for the assay, as slight variations can occur.

Establishment of Robust Standard Curves using Free 7-Amino-4-methylcoumarin

To accurately quantify the amount of AMC released during the enzymatic reaction, a standard curve is essential. nih.gov This curve correlates fluorescence intensity with known concentrations of free AMC, the fluorescent product of the substrate cleavage.

A standard curve is generated by preparing a dilution series of free AMC in the same assay buffer used for the caspase-9 activity measurement. igem.org The fluorescence of each concentration is measured using a fluorometer with excitation and emission wavelengths appropriate for AMC, typically around 340-380 nm for excitation and 440-460 nm for emission. caymanchem.comnih.gov The resulting data of fluorescence units versus AMC concentration are plotted to generate a linear standard curve. This curve is then used to convert the fluorescence readings from the enzymatic assay into the molar amount of product formed.

Below is an example of a typical dataset used to generate an AMC standard curve.

AMC Concentration (µM)Relative Fluorescence Units (RFU)
050
1.25350
2.5650
51250
102450
153650
204850

Data Acquisition, Processing, and Kinetic Parameter Derivation

The enzymatic activity of caspase-9 is determined by measuring the rate of this compound hydrolysis. This is achieved by monitoring the increase in fluorescence over time as AMC is liberated. nih.gov To obtain accurate kinetic parameters, it is crucial to measure the initial reaction rate (V₀), which is the rate of the reaction during the early phase when the substrate concentration is not yet limiting and the product accumulation is minimal.

For a typical assay, recombinant caspase-9 is incubated with a saturating concentration of this compound in an appropriate assay buffer. biorxiv.org Fluorescence is measured at regular intervals (e.g., every 1-2 minutes) over a period where the reaction progress curve is linear. The slope of the linear portion of the plot of fluorescence versus time represents the initial reaction rate. It is imperative to ensure that the substrate consumption is minimal (typically less than 10%) during this period to maintain the validity of the initial rate measurement.

The following table illustrates hypothetical data for determining the initial reaction rate.

Time (minutes)Relative Fluorescence Units (RFU)
0100
2500
4900
61300
81700
102100

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate in a given time under defined conditions. biomol.comwikipedia.org For caspase-9, a unit can be defined as the amount of enzyme that cleaves 1 nanomole of this compound per minute at a specific temperature (e.g., 37°C). assaygenie.comsigmaaldrich.com

To calculate the activity, the initial rate in RFU/min is converted to nmol/min using the slope of the AMC standard curve. The activity is then often normalized to the amount of protein in the sample to determine the specific activity, which is expressed as units per milligram of protein (U/mg). wikipedia.org This normalization is crucial when comparing the activity of different enzyme preparations or cellular lysates, as it accounts for variations in protein concentration. assaygenie.com The protein concentration can be determined using standard methods such as the Bradford or BCA protein assay. nih.gov

High-Throughput Screening (HTS) Adaptations for Caspase-9 Modulator Identification

The fluorometric assay using this compound is well-suited for adaptation to a high-throughput screening (HTS) format for the identification of caspase-9 inhibitors or activators. nih.gov HTS assays are typically performed in multi-well plates (e.g., 96- or 384-well) to allow for the simultaneous testing of large numbers of compounds.

In an HTS setting, a fixed concentration of caspase-9 and its substrate this compound are dispensed into the wells of a microtiter plate. Test compounds from a chemical library are then added to each well. The reaction is incubated for a predetermined time, and the fluorescence is measured using a plate reader. Compounds that alter the fluorescence signal compared to a control (e.g., DMSO vehicle) are identified as potential modulators of caspase-9 activity. A decrease in fluorescence suggests inhibition, while an increase may indicate activation. The use of automated liquid handling systems and plate readers allows for the rapid and efficient screening of thousands of compounds. nih.gov

The following table provides a conceptual layout for an HTS plate screening for caspase-9 inhibitors.

WellContentFluorescence (RFU)% Inhibition
A1Control (No Inhibitor)50000
A2Compound 1450010
A3Compound 2 (Hit)50090
A4Compound 35100-2
............
H12Positive Control (Known Inhibitor)25095

Applications of Ac Leu Glu His Asp Amc in Elucidating Biological Processes

Analysis of Intrinsic Apoptotic Signaling Pathways

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular suicide program triggered by various intracellular stresses. Ac-LEHD-AMC serves as a highly specific and sensitive reporter for the culminating activation step of this pathway's initiation phase.

Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release

The commitment step in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). This event leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. While Ac-LEHD-AMC does not directly measure MOMP or cytochrome c release, it provides a robust downstream assay to confirm the functional consequence of these events. An increase in caspase-9 activity, detected by the cleavage of Ac-LEHD-AMC, serves as a reliable indicator that upstream events, including MOMP and cytochrome c translocation, have occurred and successfully initiated the caspase cascade.

Apoptosome Assembly and Subsequent Caspase-9 Activation

Following its release into the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding triggers a conformational change in Apaf-1, leading to its heptamerization and the formation of a large protein complex known as the apoptosome. The apoptosome then recruits procaspase-9, the inactive zymogen form of caspase-9. This recruitment facilitates the dimerization and subsequent auto-processing and activation of caspase-9.

The use of Ac-LEHD-AMC is fundamental in studying this specific activation step. By incubating cell lysates with Ac-LEHD-AMC, researchers can precisely quantify the amount of active caspase-9 generated as a direct result of apoptosome formation. Fluorescence-based assays using this substrate have demonstrated a drastic increase in the rate of substrate proteolysis upon the addition of the apoptosome to procaspase-9, confirming the scaffold's critical role in activating the enzyme. protocols.io This allows for the kinetic analysis of caspase-9 activation and the investigation of factors that may promote or inhibit apoptosome assembly.

Investigation of Caspase Cascade Dynamics in Cellular Models of Stress and Disease

Ac-LEHD-AMC is extensively used to monitor the dynamics of caspase-9 activation in response to various stimuli in cultured cells and tissues. By treating cells with stressors such as chemotherapeutic drugs, UV radiation, or growth factor deprivation, researchers can create models for various diseases, including cancer and neurodegenerative disorders. Time-course experiments using Ac-LEHD-AMC allow for the mapping of the precise timing and magnitude of caspase-9 activation within the broader caspase cascade.

For instance, studies on novel cancer therapeutics have utilized Ac-LEHD-AMC to demonstrate that drug-induced cell death proceeds via the intrinsic apoptotic pathway. In one such study, treatment of HeLa cells with a novel compound, JRS-15, led to a time-dependent increase in caspase-9 activity, which preceded the activation of downstream effector caspases. nih.gov This confirms the role of caspase-9 as the initiator in this specific model of apoptosis.

Cell LineTreatmentTime PointObservationReference
HeLaJRS-15 (25 µM)12 hoursSlight elevation in Caspase-9 activity nih.gov
HeLaJRS-15 (25 µM)18 hoursMarked upregulation of Caspase-9 activity nih.gov
HeLaJRS-15 (25 µM)24 hoursSustained high Caspase-9 activity nih.gov

Differentiation and Profiling of Caspase Activities in Complex Proteomes (e.g., Brain Lysates, Cytosolic Extracts)

A significant challenge in apoptosis research is to distinguish the activities of different caspases within a complex biological sample, such as a cell lysate or tissue homogenate, where multiple proteases are active. The LEHD sequence of Ac-LEHD-AMC provides a high degree of selectivity for caspase-9. promega.com While other caspases may cleave this substrate, their efficiency is significantly lower. For example, the executioner caspase-3 preferentially cleaves sequences like DEVD. nih.gov

This selectivity allows researchers to profile caspase activity. In studies using rat brain lysates, Ac-LEHD-AMC was employed as a tool to specifically monitor caspase-9-like activity amidst the background of other proteases. medchemexpress.com By comparing the cleavage of different fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases-3/7 and Ac-LEHD-AMC for caspase-9), a more detailed picture of the specific caspase cascades activated during neuronal apoptosis can be constructed. This approach is crucial for understanding the distinct roles of initiator and effector caspases in the complex environment of the central nervous system.

Studies on Caspase-9 Regulation by Post-Translational Modifications and Protein-Protein Interactions

The activity of caspase-9 is tightly regulated by multiple mechanisms to prevent spurious apoptosis. Ac-LEHD-AMC is an indispensable tool for in vitro and cell-based assays aimed at understanding this regulation.

Post-Translational Modifications: Phosphorylation is a key post-translational modification that regulates caspase-9 activity. Studies have shown that kinases can phosphorylate caspase-9 at specific serine residues, leading to its inhibition. In a study investigating the effect of Protein Kinase A (PKA), a fluorogenic assay with the substrate Ac-LEHD-afc (a compound with the same peptide sequence) was used to quantify caspase-9 activity. The results demonstrated a significant, two-fold decrease in the ability of caspase-9 to cleave the substrate after being phosphorylated by PKA, confirming that phosphorylation directly inhibits the enzyme's catalytic function. nih.gov This inhibitory effect was reversible upon treatment with a phosphatase. nih.gov

ConditionCaspase-9 Activity (% of Control)MechanismReference
Caspase-9 (WT)100%Baseline Activity nih.gov
Caspase-9 (WT) + Active PKA~50%Inhibitory Phosphorylation nih.gov
Phosphorylated Caspase-9 + λPP~100%Dephosphorylation restores activity nih.gov

Protein-Protein Interactions: Caspase-9 activity is also controlled by direct interaction with inhibitory proteins. The X-linked inhibitor of apoptosis protein (XIAP) can bind to and inhibit active caspase-9. This inhibition can be relieved by the mitochondrial protein Smac/Diablo, which also gets released into the cytosol during apoptosis. Assays using Ac-LEHD-AMC have been instrumental in dissecting this regulatory axis. For example, research in mouse embryonic fibroblasts has shown that in the absence of the apoptosome component Apaf-1, caspase-9 remains inactive due to XIAP-mediated inhibition. However, upon inhibition of XIAP with a pharmacological agent, caspase-9 activity, as measured by the cleavage of LEHD-AMC, was restored, demonstrating an Apaf-1-independent mechanism of caspase-9 activation that is critically regulated by the balance of XIAP and its antagonists. bio-rad.com

Assessment of Therapeutic Agent Impact on Caspase-9 Activity in Preclinical Research Models

In the field of drug discovery, particularly in oncology, there is a great interest in developing compounds that can selectively induce apoptosis in cancer cells. Ac-LEHD-AMC provides a straightforward and high-throughput compatible method for screening the efficacy of such compounds.

Potential therapeutic agents can be incubated with cancer cell lines, and the resulting cell lysates can be assayed for caspase-9 activity using Ac-LEHD-AMC. A significant increase in fluorescence indicates that the compound successfully activates the intrinsic apoptotic pathway. Conversely, the substrate is also used to screen for inhibitors of caspase-9. This is relevant in diseases where excessive apoptosis contributes to pathology, such as in certain neurodegenerative conditions. In these screens, a compound's ability to reduce the cleavage of Ac-LEHD-AMC in a system where apoptosis has been induced indicates its potential as a therapeutic caspase-9 inhibitor. For example, the well-characterized experimental inhibitor z-LEHD-fmk has been shown to effectively prevent JRS-15-induced apoptosis by blocking caspase-9 activity. nih.gov

Mechanistic and Kinetic Characterization of Caspase 9 Using Ac Leu Glu His Asp Amc

Enzyme Kinetic Studies: Determination of Km, Vmax, and kcat Values

Enzyme kinetic studies using substrates based on the LEHD sequence are fundamental to quantifying the catalytic efficiency of caspase-9. By measuring the initial reaction velocities at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat) can be determined. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Post-translational modifications, such as phosphorylation, can significantly alter these kinetic parameters. In one study using the chromogenic substrate Ac-LEHD-pNA, a phosphomimetic mutant of caspase-9 (S307D) exhibited a 10-fold increase in Km and a 4-fold increase in Vmax compared to the wild-type enzyme. nih.gov This resulted in a three-fold lower catalytic efficiency (kcat/Km) for the mutant, highlighting how cellular signaling pathways can modulate caspase-9 activity. nih.gov

Table 1: Representative Kinetic Parameters for Caspase-9 with LEHD-based Substrates This table presents data from studies using different reporter groups (AFC, pNA) attached to the LEHD peptide, as they provide insight into the kinetic behavior of caspase-9 with its canonical recognition sequence.

Caspase-9 Variant Substrate Parameter Value Reference
Wild-Type Ac-LEHD-AFC kcat/Km (12.8 ± 1.1) x 10⁴ M⁻¹s⁻¹
Wild-Type Ac-LEHD-pNA kcat/Km ~3x higher than S307D nih.gov
S307D Mutant Ac-LEHD-pNA Km ~10-fold increase vs. WT nih.gov
S307D Mutant Ac-LEHD-pNA Vmax ~4-fold increase vs. WT nih.gov

Elucidation of Caspase-9 Active Site Architecture and Substrate Binding Modes

The specificity of caspase-9 for the LEHD sequence is determined by the unique architecture of its active site. The active site is a catalytic cleft that contains subsites (S1, S2, S3, S4) which accommodate the side chains of the substrate's amino acid residues at the P1, P2, P3, and P4 positions, respectively.

P1 Position (Asp): The S1 pocket has a strong preference for the negatively charged side chain of aspartic acid, a hallmark of all caspases. This interaction is crucial for correctly positioning the peptide bond for cleavage by the catalytic dyad (Cys-His).

P4 Position (Leu): The S4 subsite of caspase-9 is a deep hydrophobic pocket that favorably accommodates the bulky, non-polar side chain of leucine (B10760876). This P4-S4 interaction is a primary determinant of substrate specificity for caspase-9.

P3 Position (His) and P2 Position (Glu): The S3 and S2 subsites interact with the histidine and glutamic acid residues, respectively, further contributing to the binding affinity and specificity.

While a crystal structure of caspase-9 in complex with Ac-LEHD-AMC is not available, structural models can be generated using existing crystal structures of caspase-9 bound to other peptide-based inhibitors. For example, the structure of caspase-9 with the inhibitor z-EVD-Dcbmk (PDB: 1JXQ) serves as a template to model how the LEHD peptide docks into the active site, revealing the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. Studies also suggest that procaspase-9 undergoes a significant conformational change upon binding to the apoptosome, which makes the active site more accessible for substrates like Ac-LEHD-AMC to bind effectively. nih.gov

Characterization of Caspase-9 Inhibitors and Activators

Ac-Leu-Glu-His-Asp-AMC is an indispensable tool for screening and characterizing molecules that modulate caspase-9 activity. The assay's simplicity and high-throughput compatibility allow for the rapid identification of both inhibitors and activators.

The fluorometric assay with Ac-LEHD-AMC is used to determine the mechanism by which inhibitors function. By analyzing the enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor, the mode of inhibition can be elucidated.

Competitive Inhibition: A competitive inhibitor binds to the active site, directly competing with Ac-LEHD-AMC. This increases the apparent Km of the substrate without affecting Vmax.

Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site (a site other than the active site), reducing the enzyme's catalytic efficiency. This results in a decrease in Vmax without changing the Km for the substrate.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.

Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. For example, zinc has been shown to inhibit caspase-9 through a mixed model of inhibition, suggesting it binds near the active site or allosterically to influence substrate binding. mblbio.com

Irreversible Inhibition: Some inhibitors form a covalent bond with the enzyme, permanently inactivating it. A well-known example is Z-LEHD-FMK (benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone), a cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue in the active site. medchemexpress.comwhiterose.ac.uk

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of caspase-9 modulators. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its activity using the Ac-LEHD-AMC assay. For peptide-based inhibitors derived from the LEHD sequence, SAR studies typically explore modifications at each of the four positions (P1-P4) and the N-terminal protecting group.

P4 Position: Modifications to the leucine residue can explore the size and hydrophobicity requirements of the S4 pocket. Replacing leucine with other hydrophobic residues (e.g., valine, isoleucine) or non-natural amino acids can fine-tune selectivity and potency.

P3-P2 Positions: The glutamate (B1630785) and histidine residues can be substituted to probe interactions within the S3 and S2 pockets. Altering their charge or size can impact binding affinity.

P1 Position: While aspartate is critical, modifications to this residue, such as converting it to an electrophilic "warhead" (e.g., aldehyde, fluoromethylketone), can transform the substrate into a potent reversible or irreversible inhibitor.

N-terminus: The N-terminal acetyl (Ac) group can be replaced with other chemical moieties to enhance properties like cell permeability or binding affinity. For instance, the benzyloxycarbonyl (Z) group is often used to improve cell penetration.

By correlating these structural changes with the kinetic data obtained from the Ac-LEHD-AMC assay, a detailed understanding of the pharmacophore required for effective caspase-9 modulation can be developed, guiding the design of more potent and specific therapeutic agents.

Biophysical Approaches Complementing Fluorometric Assays

While fluorometric assays using Ac-LEHD-AMC provide excellent data on enzyme activity and kinetics, they are often complemented by biophysical techniques to provide a more complete picture of the molecular interactions. These methods can validate hits from screens and provide detailed thermodynamic and structural information that kinetic assays alone cannot.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the heat released or absorbed during a binding event. whiterose.ac.uk It provides a complete thermodynamic profile of the interaction between caspase-9 and a modulator, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). whiterose.ac.uknih.gov This information is invaluable for SAR studies, as it helps to understand the driving forces behind binding (e.g., whether it is enthalpy- or entropy-driven), complementing the kinetic inhibition constants (Ki) derived from fluorometric assays. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. mblbio.com It can be used to measure the association (kon) and dissociation (koff) rate constants of an inhibitor binding to caspase-9 immobilized on a sensor chip. This provides kinetic information that is complementary to the steady-state data often generated in plate-based fluorometric assays.

X-ray Crystallography: This is the gold standard for obtaining high-resolution, three-dimensional structural information. Co-crystallizing an inhibitor or activator with caspase-9 reveals the precise atomic-level interactions, including specific hydrogen bonds, hydrophobic contacts, and conformational changes in the protein upon binding. This structural data can validate binding modes predicted by SAR studies and provide a rational basis for the further design of improved modulators. For example, the crystal structure of caspase-9 in complex with the BIR3 domain of the inhibitor of apoptosis protein (XIAP) revealed that XIAP inhibits caspase-9 by preventing its homodimerization, a mechanism that could not have been fully elucidated by kinetic assays alone.

By integrating the functional data from Ac-LEHD-AMC assays with the thermodynamic and structural data from these biophysical methods, researchers can achieve a comprehensive understanding of caspase-9 modulation.

Q & A

Q. What is the primary biochemical application of Ac-Leu-Glu-His-Asp-AMC in apoptosis studies?

this compound (Ac-LEHD-AMC) is a fluorogenic substrate specifically cleaved by caspase-9 during intrinsic apoptosis pathways. Upon cleavage, it releases aminomethylcoumarin (AMC), which emits fluorescence at 460 nm when excited at 380 nm. This allows real-time quantification of caspase-9 activity in vitro, making it critical for studying apoptosis mechanisms in cancer research or neurodegenerative disease models .

Q. What experimental controls are essential when using this compound?

  • Positive controls: Cells treated with apoptosis inducers (e.g., staurosporine).
  • Negative controls: Untreated cells or cells pre-incubated with caspase-9 inhibitors (e.g., Z-LEHD-FMK).
  • Substrate-only blanks: To account for background fluorescence. These controls validate assay specificity and minimize false positives .

Q. How is fluorescence detection optimized for this compound in cell lysates?

Fluorescence measurements (ex/em: 380/460 nm) should be performed using a plate reader calibrated for kinetic assays. To reduce noise:

  • Centrifuge lysates to remove debris.
  • Normalize fluorescence to total protein concentration (e.g., via Bradford assay).
  • Subtract background values from substrate-only wells .

Advanced Research Questions

Q. How can researchers resolve discrepancies between caspase-9 activity (Ac-LEHD-AMC data) and apoptosis markers (e.g., Annexin V/PI)?

  • Validate assay conditions: Ensure optimal pH (7.4), temperature (37°C), and substrate concentration (typically 20–50 µM) to prevent off-target cleavage .
  • Check inhibitor specificity: Confirm that caspase-9 inhibitors do not cross-react with other proteases (e.g., caspase-3/7).
  • Use complementary methods: Combine fluorometric assays with Western blotting for cleaved caspase-9 or PARP to corroborate results .

Q. What experimental design considerations are critical for time-course studies of caspase-9 activation?

  • Sampling intervals: Collect lysates at multiple time points (e.g., 0, 2, 4, 6, 24 hours post-treatment) to capture activation kinetics.
  • Parallel assays: Run concurrent measurements of mitochondrial membrane potential (e.g., JC-1 staining) to correlate caspase-9 activity with apoptotic progression.
  • Replicates: Include ≥3 biological replicates to account for cell-line variability .

Q. How can researchers ensure this compound specificity in complex biological systems (e.g., primary cells with high protease activity)?

  • Inhibitor panels: Test broad-spectrum protease inhibitors (e.g., PMSF, E-64) to rule out non-caspase interference.
  • Genetic validation: Use caspase-9 knockout cells or siRNA-mediated knockdown to confirm signal loss.
  • Alternative substrates: Compare results with caspase-9-specific antibodies or activity-based probes (ABPs) .

Q. What statistical approaches are recommended for analyzing variable fluorescence data in high-throughput screens?

  • Normalization: Express data as fold-change relative to untreated controls.
  • Dose-response curves: Fit using nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values.
  • Outlier detection: Apply robust statistical methods (e.g., Grubbs' test) to exclude anomalous replicates .

Methodological Best Practices

  • Literature review: Use academic databases (e.g., PubMed, Google Scholar) to identify seminal studies on caspase-9 substrates and apoptosis pathways. Filter results by citation count and publication date to prioritize high-impact, recent work .
  • Protocol reproducibility: Document buffer compositions (e.g., 20 mM HEPES, 10% glycerol) and instrument settings in detail to enable replication .
  • Ethical compliance: Adhere to institutional guidelines for cell-based research, including proper disposal of hazardous reagents (e.g., AMC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.